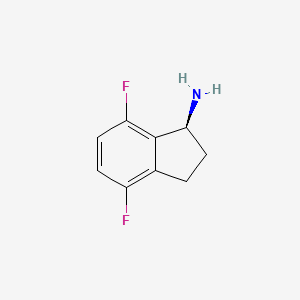

(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

(1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREJFNFNYNZXOJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2[C@H]1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246933 | |

| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945950-79-8 | |

| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945950-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Indane Core Synthesis

- Starting Materials: The synthesis often begins with fluorinated aromatic precursors that contain fluorine atoms at positions corresponding to 4 and 7 on the indane ring.

- Cyclization: Intramolecular cyclization reactions, such as Friedel-Crafts acylation followed by reduction, are employed to form the 2,3-dihydroindene skeleton.

- Fluorination: Fluorine atoms are introduced either by direct fluorination of the aromatic ring or by using fluorinated building blocks in the initial stages.

Introduction of the Chiral Amine Group

Chiral Resolution or Asymmetric Synthesis: The amine at the 1-position is introduced with stereochemical control to obtain the (1S)-enantiomer. This can be achieved by:

- Asymmetric catalytic hydrogenation of the corresponding imine or ketone intermediate.

- Use of chiral auxiliaries or catalysts during amination steps.

- Resolution of racemic mixtures via chiral chromatography or salt formation.

Amination Methods: Typical methods include reductive amination of the corresponding ketone or direct substitution reactions on suitable leaving groups.

Salt Formation and Purification

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- Purification is performed by recrystallization or chromatography to achieve high purity and enantiomeric excess.

Detailed Preparation Protocol Example

Based on the synthesis approaches from chemical suppliers and research literature:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4,7-difluoroindane precursor | Starting from fluorinated benzene derivatives, Friedel-Crafts acylation with appropriate acid chlorides | Control of regioselectivity critical |

| 2 | Reduction of ketone to 2,3-dihydroindane | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction | Maintains fluorine integrity |

| 3 | Formation of imine intermediate | Reaction of ketone with ammonia or amine source | Precursor for stereoselective amination |

| 4 | Asymmetric reductive amination | Chiral catalyst (e.g., Rh or Ru complexes) under hydrogen atmosphere | Yields (1S)-amine with high enantiomeric excess |

| 5 | Conversion to hydrochloride salt | Treatment with HCl in solvents like ethanol or ether | Stabilizes compound for storage |

| 6 | Purification | Recrystallization or preparative HPLC | Ensures purity and stereochemical integrity |

Research Findings on Optimization

- Stereochemical Control: The choice of chiral catalysts and reaction conditions significantly influences enantiomeric purity. Studies show that cis- vs. trans-fluorine configurations on the indane ring affect binding affinity and pharmacokinetics, indicating the importance of precise stereochemical synthesis.

- Fluorine Effects: The electron-withdrawing nature of fluorine atoms affects reactivity during amination and reduction steps, requiring careful optimization of reaction conditions to prevent side reactions or defluorination.

- Solubility and Stability: The hydrochloride salt form improves solubility in aqueous media, facilitating formulation for biological assays and in vivo studies.

Preparation Data Table

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Molecular Formula | C9H10F2N | Fluorinated indanamine |

| Molecular Weight | 205.63 g/mol (hydrochloride salt) | Confirmed by analytical methods |

| Solvent for Amination | Ethanol, Methanol, or DMSO | Depends on catalyst and substrate solubility |

| Catalyst | Chiral Rh or Ru complexes | For asymmetric reductive amination |

| Temperature | 0–50 °C | Optimized for selectivity |

| Reaction Time | 12–48 hours | Depending on catalyst and substrate |

| Purification | Recrystallization, HPLC | To achieve >99% purity |

| Enantiomeric Excess | >95% | Verified by chiral HPLC or NMR |

Chemical Reactions Analysis

Types of Reactions

(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the amine group or other functional groups.

Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindene oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for various pharmacological applications:

-

Antitumor Activity : Research indicates that (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine exhibits potential anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cell lines.

- Case Study : A study demonstrated that the compound inhibited the growth of several cancer cell lines, showing promise as a therapeutic agent in oncology.

-

Antimicrobial Properties : The compound has shown effectiveness against bacterial strains like Pseudomonas aeruginosa, particularly in disrupting biofilm formation.

- Case Study : Research evaluating its antimicrobial efficacy revealed significant inhibition of biofilm-associated infections compared to control groups.

Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions can convert the compound into alcohols or hydrocarbons.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups through nucleophilic substitution.

Mechanism of Action

The mechanism by which (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

The position of fluorine atoms on the indane ring significantly impacts physicochemical and biological properties:

Key Observations :

Halogen-Substituted Analogs

Replacing fluorine with chlorine alters lipophilicity and metabolic stability:

Key Observations :

- Metabolism : Chlorine substituents reduce oxidative metabolism rates, prolonging half-life but increasing risk of bioaccumulation .

- Pharmacology: Indatraline’s dichlorophenyl group enhances affinity for monoamine transporters, whereas fluorine analogs prioritize selectivity for enzymatic targets (e.g., MAO inhibition) .

Functionalized Derivatives: Role of Auxiliary Groups

Adding functional groups to the amine moiety diversifies applications:

Key Observations :

- MAO Inhibition : Propargyl derivatives exhibit irreversible MAO-B inhibition, whereas fluorinated amines like (1S)-4,7-difluoro analogs may prioritize reversible binding .

- Antioxidant Activity : Urea derivatives demonstrate radical scavenging (DPPH assay IC₅₀: 12.3 µM), attributed to electron-donating substituents absent in fluorinated analogs .

Biological Activity

(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₉H₉F₂N

- Molecular Weight : Approximately 169.175 g/mol

- Structural Features : The presence of two fluorine atoms at positions 4 and 7 on the indene ring enhances its lipophilicity and may influence its biological properties.

This compound interacts with various biological targets, including enzymes and receptors. The fluorine atoms contribute to its binding affinity due to increased hydrophobic interactions. Preliminary studies suggest that this compound may modulate several biological pathways, making it a candidate for therapeutic exploration.

Pharmacological Potential

Research indicates that this compound may exhibit the following pharmacological activities:

- Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter systems.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,7-Difluoroindene | Lacks amine group | Limited biological activity |

| 2,3-Dihydro-1H-inden-1-amine | No fluorine atoms | Moderate activity against certain targets |

Case Studies

- Antidepressant Activity :

-

Anticancer Studies :

- In vitro studies indicated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves:

- Fluorination : Using agents like Selectfluor to introduce fluorine atoms.

- Reductive Amination : Employing reagents such as sodium borohydride to introduce the amine group.

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and has applications in drug development due to its unique properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine?

The enantioselective synthesis of this compound typically involves asymmetric hydrogenation of fluorinated indanone oxime precursors. For example, chiral phosphorus ligands catalyze the hydrogenation of cyclic ketoximes (e.g., 4,7-difluoro-2,3-dihydro-1H-inden-1-one oxime) to yield the (1S)-configured amine. Catalyst loadings ≥10 mol% are often required to achieve sufficient enantiomeric excess (ee) . Alternative routes include kinetic resolution via asymmetric transfer hydrogenation of racemic intermediates, leveraging chiral catalysts to isolate the desired enantiomer .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for absolute configuration determination. The SHELX software suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules. This method provides unambiguous evidence of the (1S) configuration by analyzing bond angles, torsion angles, and electron density maps . Complementary techniques include polarimetry and chiral HPLC to assess enantiomeric purity.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity and fluorine substitution patterns (e.g., coupling constants for vicinal fluorines).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (CHFN).

- Infrared (IR) Spectroscopy: Identifies amine (-NH) and C-F stretching vibrations.

- Chromatography: Chiral stationary-phase HPLC separates enantiomers and quantifies ee .

Q. What is the pharmacological significance of this compound?

While not directly studied in the provided evidence, structurally related indanamine derivatives (e.g., Rasagiline) are used in Parkinson’s disease treatment. The 4,7-difluoro substitution may enhance metabolic stability or receptor binding affinity, making it a candidate for structure-activity relationship (SAR) studies in neurodegenerative or psychiatric disorders .

Advanced Research Questions

Q. How can low enantiomeric purity in asymmetric hydrogenation be addressed?

Optimization strategies include:

- Catalyst screening: Testing chiral ligands (e.g., BINAP, Josiphos) to improve stereoselectivity.

- Reaction conditions: Adjusting hydrogen pressure (1–50 bar), temperature (0–50°C), and solvent polarity (THF, MeOH).

- Post-reaction resolution: Combining kinetic resolution (e.g., using lipases or transfer hydrogenation) to enhance ee .

Q. What computational methods support the design of fluorinated indanamine derivatives?

Density Functional Theory (DFT) predicts electronic effects of fluorine substituents on reactivity and stability. Molecular docking (e.g., with Aromatase or monoamine oxidase B) models binding interactions, guiding SAR studies. For example, urea/thiourea derivatives of indanamines show promise in antioxidant and anticancer activity via radical scavenging mechanisms .

Q. How does fluorination at the 4,7-positions influence physicochemical properties?

Fluorine atoms increase lipophilicity (logP) and metabolic stability while modulating pK of the amine group. The electron-withdrawing effect of fluorine may also alter hydrogen-bonding capacity and crystal packing, as observed in X-ray structures of related fluorinated indanes .

Q. What challenges arise in scaling up the synthesis of this compound?

Key issues include:

- Catalyst cost: High loadings (≥10 mol%) of chiral catalysts are economically prohibitive.

- Purification: Removing trace fluorinated byproducts requires specialized chromatography or crystallization.

- Safety: Handling fluorinated intermediates (e.g., methanesulfonyl chloride) demands rigorous safety protocols .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.